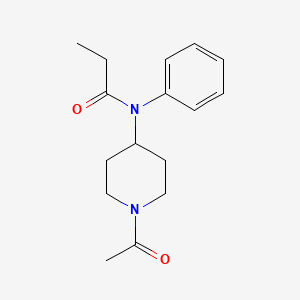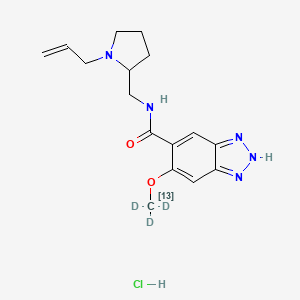
Alizapride-13C-d3 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alizapride-13C-d3 (hydrochloride) is a deuterium-labeled version of Alizapride (hydrochloride). Alizapride is a dopamine receptor antagonist with prokinetic and antiemetic effects. It is primarily used in the treatment of nausea and vomiting, including postoperative nausea and vomiting .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Alizapride-13C-d3 (hydrochloride) are not explicitly detailed in the available literature. Typically, the production of isotopically labeled compounds involves specialized facilities equipped to handle and incorporate stable isotopes into the target molecules. The process requires stringent quality control measures to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions
Alizapride-13C-d3 (hydrochloride) undergoes various chemical reactions similar to its non-labeled counterpart, Alizapride. These reactions include:
Oxidation: Alizapride can undergo oxidation reactions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert Alizapride into reduced forms.
Substitution: Alizapride can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction may produce reduced derivatives of Alizapride .
Scientific Research Applications
Alizapride-13C-d3 (hydrochloride) is primarily used as an internal standard for the quantification of Alizapride in various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its isotopic labeling allows for precise quantification and tracking of Alizapride in biological and chemical research .
In addition to its use as an internal standard, Alizapride-13C-d3 (hydrochloride) is employed in pharmacokinetic and metabolic studies to investigate the behavior of Alizapride in the body. The incorporation of stable isotopes helps in understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) profiles .
Mechanism of Action
The mechanism of action of Alizapride-13C-d3 (hydrochloride) is similar to that of Alizapride. Alizapride exerts its antiemetic effects by antagonizing dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the central nervous system. This action prevents nausea and vomiting triggered by various stimuli . The molecular targets and pathways involved include the dopamine D2 receptors, which play a crucial role in the regulation of emesis .
Comparison with Similar Compounds
Alizapride-13C-d3 (hydrochloride) is structurally related to other dopamine receptor antagonists, such as metoclopramide and other benzamides. Compared to these compounds, Alizapride-13C-d3 (hydrochloride) offers the advantage of isotopic labeling, which enhances its utility in analytical and pharmacokinetic studies .
Similar Compounds
Metoclopramide: Another dopamine receptor antagonist with similar prokinetic and antiemetic effects.
Domperidone: A dopamine receptor antagonist used to treat nausea and vomiting.
Trimethobenzamide: An antiemetic agent with a similar mechanism of action.
Properties
Molecular Formula |
C16H22ClN5O2 |
|---|---|
Molecular Weight |
355.84 g/mol |
IUPAC Name |
N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-6-(trideuterio(113C)methoxy)-2H-benzotriazole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H21N5O2.ClH/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2;/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20);1H/i2+1D3; |
InChI Key |
BRECEDGYMYXGNF-CMOUKOEPSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC2=NNN=C2C=C1C(=O)NCC3CCCN3CC=C.Cl |
Canonical SMILES |
COC1=CC2=NNN=C2C=C1C(=O)NCC3CCCN3CC=C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


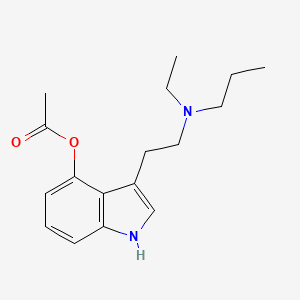

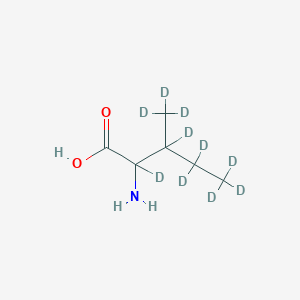

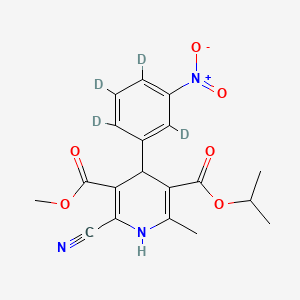
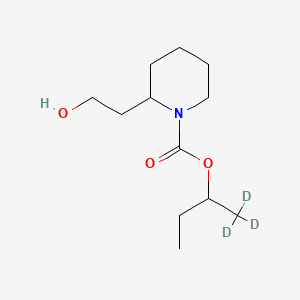

![[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] 5,5,5-trideuterio-2-formamido-4-methylpentanoate](/img/structure/B10823302.png)
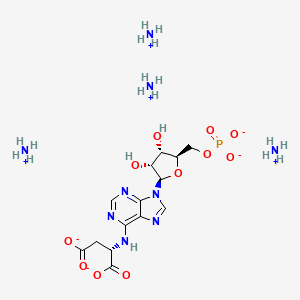

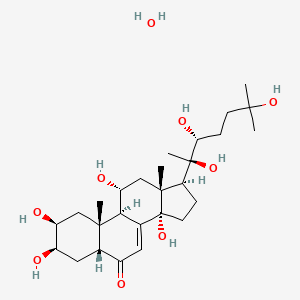
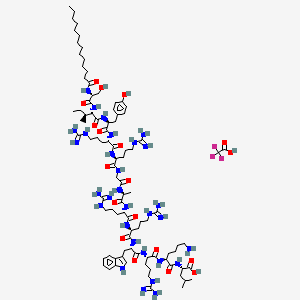
![(1Ar,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene](/img/structure/B10823345.png)
